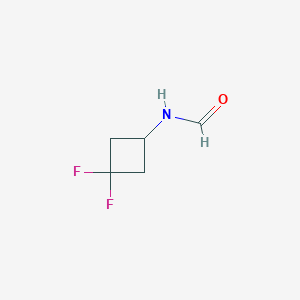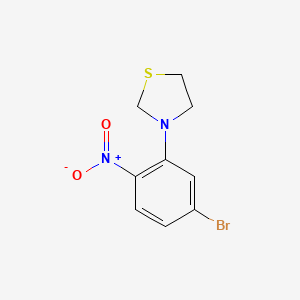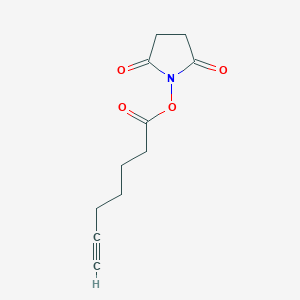
6-Fluorchinolin-3-sulfonylchlorid
Übersicht
Beschreibung
6-Fluoroquinoline-3-sulfonyl chloride is a fluorinated quinoline derivative
Wissenschaftliche Forschungsanwendungen
6-Fluoroquinoline-3-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoroquinoline-3-sulfonyl chloride are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
6-Fluoroquinoline-3-sulfonyl chloride, like other fluoroquinolones, inhibits DNA synthesis by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, forming a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork .
Biochemical Pathways
The action of 6-Fluoroquinoline-3-sulfonyl chloride affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, processes that are necessary for DNA replication and transcription .
Pharmacokinetics
Fluoroquinolones in general are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion .
Result of Action
The result of 6-Fluoroquinoline-3-sulfonyl chloride’s action is the inhibition of bacterial DNA synthesis, leading to the death of bacterial cells . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .
Action Environment
The action, efficacy, and stability of 6-Fluoroquinoline-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. The presence of divalent cations can interfere with the absorption of fluoroquinolones in the gastrointestinal tract .
Biochemische Analyse
Biochemical Properties
6-Fluoroquinoline-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound acts as an inhibitor, binding to these enzymes and preventing them from performing their functions. This interaction is primarily due to the sulfonyl chloride group, which forms covalent bonds with nucleophilic residues in the active sites of the enzymes .
Cellular Effects
The effects of 6-Fluoroquinoline-3-sulfonyl chloride on cells are profound. It influences cell function by disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in stress responses and apoptosis. It also alters gene expression by inhibiting the activity of transcription factors and other regulatory proteins. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride impacts cellular metabolism by interfering with the synthesis of nucleotides and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of 6-Fluoroquinoline-3-sulfonyl chloride involves its interaction with DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the accumulation of DNA breaks and the disruption of DNA replication. This inhibition is achieved through the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoroquinoline-3-sulfonyl chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term exposure to 6-Fluoroquinoline-3-sulfonyl chloride can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound can cause long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 6-Fluoroquinoline-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can inhibit the activity of DNA gyrase and topoisomerase IV without causing significant toxicity. At higher doses, 6-Fluoroquinoline-3-sulfonyl chloride can cause severe toxicity, including liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, with toxic effects becoming apparent at doses above a certain threshold .
Metabolic Pathways
6-Fluoroquinoline-3-sulfonyl chloride is involved in several metabolic pathways, particularly those related to nucleotide synthesis and DNA repair. The compound interacts with enzymes involved in these pathways, including DNA gyrase and topoisomerase IV. By inhibiting these enzymes, 6-Fluoroquinoline-3-sulfonyl chloride disrupts the normal flow of metabolites and affects the overall metabolic flux. This disruption can lead to the accumulation of intermediate metabolites and the depletion of essential nucleotides .
Transport and Distribution
Within cells and tissues, 6-Fluoroquinoline-3-sulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 6-Fluoroquinoline-3-sulfonyl chloride within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 6-Fluoroquinoline-3-sulfonyl chloride is primarily in the nucleus, where it exerts its effects on DNA replication and transcription. The compound can also localize to other cellular compartments, including the cytoplasm and mitochondria, where it may affect other cellular processes. The localization of 6-Fluoroquinoline-3-sulfonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoline-3-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a fluorinated quinoline precursor. One common method is the direct fluorination of quinoline followed by sulfonylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of 6-Fluoroquinoline-3-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic fluorination and automated reaction monitoring to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoroquinoline-3-sulfonyl chloride
- 8-Fluoroquinoline-3-sulfonyl chloride
- 5,8-Difluoroquinoline-3-sulfonyl chloride
Uniqueness
6-Fluoroquinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
IUPAC Name |
6-fluoroquinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSIRDERXPIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)

